Product packaging for benzene-1,3,5-triyltrimethanamine(Cat. No.:CAS No. 77372-56-6)

benzene-1,3,5-triyltrimethanamine

Cat. No.: B1278761
CAS No.: 77372-56-6
M. Wt: 165.24 g/mol
InChI Key: IDWDEHYPSCTKFU-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyltrimethanamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B1278761 benzene-1,3,5-triyltrimethanamine CAS No. 77372-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDEHYPSCTKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of C3 Symmetric Platforms in Advanced Molecular Architectures

Molecules possessing C3 symmetry, meaning they are unchanged after a 120-degree rotation around a central axis, are of profound interest in molecular design and engineering. researchgate.netresearchgate.net This symmetrical arrangement offers a predictable and well-defined scaffold for creating larger, more complex structures with specific functionalities. researchgate.net The three identical reactive sites allow for controlled, threefold reactions, leading to the formation of highly ordered and often aesthetically pleasing molecular constructs. mdpi.com

The utility of C3-symmetric platforms like benzene-1,3,5-triyltrimethanamine stems from several key advantages:

Preorganized Geometry: The rigid benzene (B151609) core enforces a specific spatial orientation of the three reactive aminomethyl groups, reducing the entropic penalty associated with bringing multiple reactive partners together.

Multivalency: The presence of three functional groups allows for multiple, simultaneous interactions, leading to enhanced binding affinities and the formation of stable, complex assemblies. This is particularly crucial in supramolecular chemistry and drug design. nih.gov

Architectural Control: The C3 symmetry directs the growth of molecules in three dimensions, making it an ideal building block for creating well-defined nanostructures such as dendrimers, cages, and frameworks.

Overview of Research Domains Utilizing Benzene 1,3,5 Triyltrimethanamine As a Central Core

Established Synthetic Routes for this compound

Several reliable methods have been established for the synthesis of the parent compound, starting from readily available precursors. These routes primarily involve the reduction of nitrogen-containing functional groups or nucleophilic substitution reactions.

This approach typically begins with the halogenation of a suitable precursor, such as mesitylene (B46885) (1,3,5-trimethylbenzene), to introduce reactive leaving groups on the benzylic positions. The resulting 1,3,5-tris(halomethyl)benzene, most commonly 1,3,5-tris(bromomethyl)benzene (B90972), serves as a key intermediate.

Subsequent nucleophilic substitution with an amine source yields the desired triamine. While direct amination with ammonia (B1221849) is conceivable, it often presents challenges such as overalkylation, leading to the formation of secondary and tertiary amines. researchgate.net To overcome these selectivity issues, alternative nitrogen nucleophiles or specialized reagents can be employed. One such strategy involves the use of ammonia surrogates like N-aminopyridinium salts, which can facilitate controlled amination. researchgate.net Another effective method, which circumvents direct amination, is the Gabriel synthesis, where potassium phthalimide (B116566) is used as the nucleophile, followed by hydrazinolysis to release the primary amine.

A highly efficient and widely used method for synthesizing this compound involves the reduction of a triazide precursor. This two-step sequence is known for its high yield and clean conversion.

Azide (B81097) Formation : The synthesis begins with 1,3,5-tris(bromomethyl)benzene, which undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) to form 1,3,5-tris(azidomethyl)benzene.

Reduction : The resulting triazide is then reduced to the corresponding triamine. The Staudinger reduction, which uses triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a classic and effective method for this transformation. A reported synthesis using this pathway achieved a high yield of 95%.

The reduction of nitriles offers another robust pathway to this compound. This method starts with the conversion of 1,3,5-tris(bromomethyl)benzene into 1,3,5-tris(cyanomethyl)benzene, also known as 1,3,5-benzenetricarbonitrile. nih.gov The reduction of the three nitrile groups can be accomplished using various chemical reducing agents. A notable example is the use of sodium metal in an alcohol solvent like 2-propanol. Modern reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a lithium borohydride (B1222165) catalyst, are also effective for converting a wide range of nitriles to primary amines and can be applied in this context. nih.govorganic-chemistry.org

Catalytic hydrogenation is a powerful and industrially scalable method for nitrile reduction. google.com In this approach, 1,3,5-benzenetricarbonitrile is reduced to this compound using hydrogen gas in the presence of a metal catalyst. prepchem.com

Commonly used catalysts include Raney nickel or ruthenium on a carbon support (Ru/C). google.comprepchem.com The reaction is typically performed under elevated temperature and pressure. To prevent the formation of secondary amine byproducts, the hydrogenation is often carried out in the presence of ammonia. google.com One specific reported synthesis involved the hydrogenation of 1,3,5-tricyanobenzene with a Raney nickel-chromium catalyst at 100°C and a hydrogen pressure of 100 kg/cm ², yielding crystalline 1,3,5-tris(aminomethyl)benzene. prepchem.com

Table 1: Comparison of Synthetic Routes for this compound

Route Precursor Key Reagents/Catalysts Intermediate Reported Yield Reference(s)

| Azide Reduction | 1,3,5-Tris(bromomethyl)benzene | 1. NaN₃ 2. PPh₃, H₂O | 1,3,5-Tris(azidomethyl)benzene | 95% | | | Nitrile Reduction (Chemical) | 1,3,5-Tris(bromomethyl)benzene | 1. NaCN 2. Na, 2-propanol | 1,3,5-Benzenetricarbonitrile | Not specified | | | Nitrile Reduction (Catalytic) | 1,3,5-Benzenetricarbonitrile | H₂, Raney Ni-Cr catalyst, NaOH | N/A | ~85% (calculated from reported masses) | prepchem.com |

This table provides an interactive summary of the primary synthetic pathways.

Synthesis of Functionalized this compound Derivatives for Specific Research Applications

The primary amine functionalities of this compound are ideal starting points for synthesizing a wide array of derivatives. The formation of amide and sulfonamide linkages are common strategies to modify the compound's properties for applications in materials science, medicinal chemistry, and supramolecular assembly.

Acylamide Derivatives: Acylamide analogues are readily prepared through the reaction of the three primary amine groups of this compound with acylating agents. Standard reagents for this transformation include acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. This reaction is generally high-yielding and allows for the introduction of a vast range of functional groups, depending on the structure of the acylating agent. The resulting benzene-1,3,5-tricarboxamides are of interest in the construction of ordered supramolecular structures and functional polymers. researchgate.net

Sulfonamide Derivatives: Similarly, sulfonamide analogues can be synthesized by reacting this compound with sulfonyl chlorides (R-SO₂Cl). The reaction is also typically carried out in the presence of a base. This functionalization introduces the robust and chemically stable sulfonamide group, which is a key pharmacophore in many therapeutic agents. The synthesis of trisubstituted sulfonamides on a central core is a strategy used in developing compounds for various biological targets. nih.govnih.gov The specific properties of the resulting sulfonamide derivative can be tuned by varying the 'R' group on the sulfonyl chloride.

Table 2: General Synthesis of Acylamide and Sulfonamide Derivatives

Derivative Type General Reaction Scheme Typical Reagents
Acylamide Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine, Triethylamine)
Sulfonamide Sulfonyl chloride (R-SO₂Cl), Base (e.g., Pyridine, Triethylamine)

This table outlines the general synthetic transformations for creating acylamide and sulfonamide analogues from this compound.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,3,5-Benzenetricarbonitrile
1,3,5-Tris(aminomethyl)benzene
1,3,5-Tris(azidomethyl)benzene
1,3,5-Tris(bromomethyl)benzene
1,3,5-Tris(cyanomethyl)benzene
Acid anhydride
Acyl chloride
Ammonia
This compound
Diisopropylaminoborane
Diphenylamine
Hydrogen
Lithium borohydride
Mesitylene
Phloroglucinol
Potassium phthalimide
Pyridine
Ruthenium
Sodium
Sodium azide
Sodium cyanide
Sodium hydroxide
Sulfonyl chloride
Triethylamine

Precursors for N-Centered Benzene-1,3,5-tris-amide (BTA) Systems

The synthesis of N-centered Benzene-1,3,5-tris-amide (BTA) systems typically begins with a C3-symmetric benzene (B151609) core. A common and crucial precursor for these systems is trimesic acid (1,3,5-benzenetricarboxylic acid). chemicalbook.comgoogle.com Trimesic acid can be synthesized through methods like the oxidation of mesitylene. google.com Another key starting material is 1,3,5-triaminobenzene , which can be prepared from trimesic acid via a rearrangement reaction followed by hydrolysis. google.com

Alternatively, syntheses can start from 1,3,5-tris(bromomethyl)benzene . This precursor can be converted to 1,3,5-tris(azidomethyl)benzene by reacting with sodium azide. The subsequent reduction of the azide groups, often achieved through the Staudinger reaction using triphenylphosphine, yields the target this compound. Another route from the same bromo-precursor involves reaction with sodium cyanide to form 1,3,5-tris(cyanomethyl)benzene , which is then reduced to the triamine.

For more complex BTA structures, functionalized starting materials are employed. For instance, 5-aminoisophthalic acid has been used as a precursor to create asymmetrically functionalized BTAs, which simplifies the synthesis by avoiding statistical reactions on a symmetric core. semanticscholar.orgrsc.org This approach inverts the connectivity of one amide group, creating what is known as an "inversed BTA" (iBTA), which can be incorporated into supramolecular polymers. semanticscholar.orgrsc.org The choice of precursor directly influences the synthetic strategy and the types of functional groups that can be introduced onto the BTA scaffold. nih.gov

Conjugation with Peptide Sequences and Other Biological Ligands

The functional amine groups of this compound and the carboxylic acid groups of its BTA derivatives serve as chemical handles for conjugation with biologically relevant molecules. This modularity allows for the creation of sophisticated biomaterials. rsc.org

BTA-based supramolecular polymers have been functionalized with a variety of biological ligands:

Peptides: Short peptide sequences can be conjugated to the BTA core to create self-assembling systems that mimic natural fibrous structures. nih.gov These peptide-BTA conjugates can form higher-order structures like nanofibers, with morphologies influenced by the amino acid sequence. nih.gov

Carbohydrates: Sugars have been attached to create materials capable of binding to lectins, which are proteins that recognize specific carbohydrate structures. semanticscholar.org

DNA: BTA scaffolds have been conjugated with DNA for applications such as protein recruitment. semanticscholar.org

Therapeutic Agents: Ligand-drug conjugates are a strategy to selectively deliver cytotoxic drugs to target cells, such as melanoma cells, by attaching a targeting moiety like a peptide (e.g., MT-II) to the drug. nih.gov

The conjugation process often involves standard amide bond formation between the amine or carboxylic acid on the BTA scaffold and the corresponding functional group on the biological ligand. researchgate.net The resulting multivalent presentation of these ligands on a nanoparticle or supramolecular polymer can significantly enhance interactions with biological targets, such as B cell receptors, leading to a more potent immune response in vaccine applications. nih.gov

Methodological Considerations and Purity Assessment in Synthesis

Management of Radical Side Reactions and Byproduct Formation

The synthesis of amines can be susceptible to side reactions, including those involving radical intermediates. Amine radical cations, which can be formed via single-electron transfer (SET) under various conditions including photoredox catalysis, are highly reactive. beilstein-journals.orgacs.org These radicals can undergo several reaction pathways, such as deprotonation to form α-amino radicals or cleavage of C-C bonds, which can lead to undesired byproducts. beilstein-journals.org

In syntheses starting from precursors like 1,3,5-tris(bromomethyl)benzene, radical reactions can occur during steps like halogenation. Furthermore, reactions involving diazonium salts, which can be derived from amino groups, are known to proceed through radical mechanisms. mnstate.edu Careful control of reaction conditions—such as temperature, light exposure, and the choice of initiators or catalysts—is crucial to minimize these side pathways. For example, in photoredox-catalyzed reactions, the choice of photocatalyst and light wavelength can be tuned to suppress unwanted processes like the formation of nitrenium ions. acs.org

Chromatographic and Crystallization Techniques for Product Isolation

Purifying polyfunctional amines like this compound and its derivatives often requires specialized chromatographic techniques due to their basic nature. researchgate.net

Chromatography: Standard silica (B1680970) gel chromatography can be problematic because the acidic silanol (B1196071) groups on the silica surface strongly interact with basic amines, leading to poor separation and peak tailing. biotage.combiotage.com To overcome this, several strategies are employed:

Mobile Phase Modification: Adding a competing amine, like triethylamine, to the solvent system can neutralize the acidic sites on the silica. biotage.combiotage.com

Amine-Functionalized Silica: Using a stationary phase where the silica is chemically modified with amino groups (e.g., Biotage® KP-NH) provides a less interactive surface, simplifying the purification process. biotage.com

Reversed-Phase Chromatography: C18-reversed phase media is effective for purifying polar compounds, including primary amines. teledyneisco.com Using an alkaline mobile phase can enhance retention and separation of basic amines by keeping them in their more lipophilic free-base form. biotage.com

Ion-Exchange Chromatography: Cation-exchange chromatography is another viable method for the separation of aliphatic amines. researchgate.net

Crystallization: Recrystallization is a powerful technique for purifying the final product, especially for crystalline solids. mdpi.com The choice of solvent is critical, and mixtures like ethanol/dioxane have been used successfully for 1,3,5-trisubstituted benzene derivatives. mdpi.com The process not only removes impurities but can also yield single crystals suitable for X-ray diffraction analysis, which provides definitive structural confirmation. mdpi.com The crystallization kinetics of related compounds like 1,3,5-tri-alpha-naphthyl benzene have been studied to understand the growth and morphology of the crystals. nasa.gov

Spectroscopic Verification of Compound Identity and Purity (NMR, Mass Spectrometry)

A combination of spectroscopic techniques is essential to confirm the chemical identity and assess the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment. For a symmetric molecule like 1,3,5-trisubstituted benzene, the aromatic protons typically appear as a singlet. For example, in 1,3,5-trimethylbenzene (mesitylene), the aromatic protons resonate around 6.78 ppm and the methyl protons at 2.26 ppm. docbrown.info In the hydrochloride salt of this compound, the amine protons can appear as a broad singlet at a downfield chemical shift, such as 8.65 ppm.

¹³C NMR: Shows the number of unique carbon atoms. For this compound hydrochloride, a key signal for the -CH₂- carbon appears around 42.06 ppm.

Mass Spectrometry (MS):

Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound. The molecule is often observed as a protonated species [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺.

Fragmentation Analysis: The mass spectrum of benzene and its derivatives shows characteristic fragmentation patterns. fluorine1.ru Analysis of these fragments can provide further structural confirmation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can be used to study the structure of self-assembled systems, such as BTA polymers. It measures the exchange rate of labile amide protons with deuterium, providing insight into which protons are involved in hydrogen bonding within the assembly. semanticscholar.org

The table below summarizes typical spectroscopic data for related structures.

CompoundTechniqueChemical Shift (δ) / m/zAssignment
1,3,5-Trimethylbenzene ¹H NMR6.78 ppmAromatic Protons (s, 3H)
¹H NMR2.26 ppmMethyl Protons (s, 9H)
This compound HCl ¹H NMR8.65 ppm-NH₃⁺ Protons (s, 9H)
¹³C NMR42.06 ppm-CH₂- Carbon
ESI-MS188.1158[M+Na]⁺
1,3,5-Triphenylbenzene ¹H NMR7.88 ppmCentral Ring Protons (s, 3H)
¹³C NMR141.6, 140.1, 128.9, 127.7, 127.2, 124.4 ppmAromatic Carbons
Benzene MS78Molecular Ion [M]⁺

Coordination Chemistry of Benzene 1,3,5 Triyltrimethanamine

Ligand Design Principles and Metal Ion Complexation Strategies

The design of ligands is a fundamental aspect of coordination chemistry, dictating the properties and reactivity of the resulting metal complexes. Benzene-1,3,5-triyltrimethanamine serves as an exemplary model for a tripodal ligand, where its specific geometry and electronic characteristics are harnessed to create stable and functional coordination compounds.

The presence of three primary amine functionalities allows this compound to act as a multidentate ligand, capable of binding to a single metal center or bridging multiple metal ions. The formation of stable complexes is a key attribute of this ligand, a property that is essential for its application in areas such as catalysis and the synthesis of advanced materials like dendrimers. Current time information in Bangalore, IN. The chelate effect, resulting from the simultaneous coordination of the three amine groups to a metal ion, contributes significantly to the thermodynamic stability of the resulting complexes.

The complexation behavior of this compound is influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. For instance, in acidic conditions, the amine groups can be protonated, which alters the ligand's solubility and its coordination ability. The stability of analogous coordination polymers, such as those derived from copper and trimesic acid, has been shown to be significant, with thermal stability reaching up to 240°C, highlighting the robustness of such coordinated structures.

While specific thermodynamic stability constants for this compound complexes are not extensively documented in publicly available literature, its widespread use as a core molecule in the synthesis of hyperbranched polymers and its role in forming catalytically active metal complexes are strong indicators of its ability to form stable coordination compounds. Current time information in Bangalore, IN.

The C3-symmetric and trigonal planar geometry of this compound is a defining feature that profoundly influences its coordination behavior. This symmetrical arrangement of the aminomethyl groups allows for predictable and well-defined coordination with metal ions, leading to the formation of highly ordered supramolecular assemblies. The flexibility of the aminomethyl arms also allows the ligand to adapt to the preferred coordination geometry of various metal ions.

The electronic properties of the ligand are primarily governed by the electron-donating nature of the primary amine groups. These amine groups act as Lewis bases, donating their lone pair of electrons to a metal ion's vacant orbitals to form coordinate bonds. The basicity of these amines can be modulated by introducing substituents on the benzene (B151609) ring or the amine nitrogen, which in turn would affect the stability and reactivity of the metal complexes. For example, the introduction of electron-withdrawing groups, such as trifluoromethyl groups, on related chiral amines has been shown to alter the electronic properties, which can be beneficial in applications like asymmetric catalysis.

Catalytic Applications of Metal-Benzene-1,3,5-triyltrimethanamine Complexes

The ability of this compound to form stable complexes with a variety of metal ions has made it a candidate for the development of novel catalysts. The metal centers in these complexes can act as active sites for a range of chemical transformations.

While the parent this compound is achiral, it can be used as a scaffold for the construction of chiral supramolecular catalysts. By incorporating chiral moieties into the ligand structure or by the self-assembly of the ligand in the presence of a chiral template, it is possible to create a chiral environment around the metal's active site. This is a key strategy in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Research in related systems has shown that derivatives of C3-symmetric molecules can be used to create chiral helical polymers. Furthermore, the introduction of electron-withdrawing trifluoromethyl groups in similar compounds has been noted for its potential in asymmetric catalysis. These findings suggest a promising avenue for the development of chiral catalysts based on modified this compound ligands for a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. However, specific examples of supramolecular chiral catalysts derived directly from this compound for asymmetric reactions are not widely reported in the current literature.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The C3-symmetry and tripodal nature of this compound make it an attractive building block for the synthesis of MOFs with three-dimensional networks. The resulting frameworks could potentially exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

While the direct use of this compound as a linker in MOFs is not extensively documented, research on analogous C3-symmetric linkers provides a strong case for its potential. For instance, 1,3,5-benzenetricarboxylic acid (H3BTC) is a widely used linker that forms well-known MOFs such as Cu-BTC (HKUST-1). ulb.ac.beresearchgate.net Similarly, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) has been used to synthesize novel MOFs with significant CO2 adsorption capacities. researchgate.net The trihydrochloride salt of this compound is also noted as a linker for 3D-amine Covalent Organic Frameworks (COFs), which are structurally related to MOFs. alfa-chemistry.com These examples strongly suggest that this compound is a viable candidate for the design and synthesis of new MOF structures.

Table 1: Comparison of C3-Symmetric Linkers Used in MOF Synthesis

Linker Name Functional Group Resulting MOF Example Key Properties of MOF
1,3,5-Benzenetricarboxylic acid (H3BTC) Carboxylic acid Cu-BTC (HKUST-1) High porosity, CO2 adsorption
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) Benzimidazole TIBM-Cu High CO2/N2 selectivity
This compound Amine (Hypothetical) Potential for basic active sites

Structural Elucidation of Coordination Compounds

Table 2: Illustrative Structural Data for a Related Copper(II) Complex with a Tripodal Ligand

Parameter Value
Coordination Geometry Distorted Square Pyramidal
Metal-Ligand Bond Lengths (Å)
Cu-N(pyrazolyl) 1.988 - 2.019
Cu-O(water) 1.901 - 1.924
Cu-O(perchlorate) 2.411
Coordination Number 5

Data is for a monocopper(II) complex with 1,3,5-tris(pyrazol-1-ylmethyl)benzene and is provided for illustrative purposes.

The structural analysis of such related compounds suggests that this compound would likely form complexes where the three nitrogen atoms of the aminomethyl groups coordinate to one or more metal centers, with the specific coordination number and geometry being dependent on the metal ion and the presence of other coordinating species such as solvent molecules or counter-ions.

Supramolecular Assembly, Gelation, and Host Guest Chemistry

Non-Covalent Interactions Governing Self-Assembly Architectures

The self-assembly of benzene-1,3,5-triyltrimethanamine and its derivatives into ordered superstructures is driven by a combination of non-covalent interactions. The precise balance and interplay of these forces dictate the final architecture and properties of the resulting assembly.

Hydrogen bonding is a primary driving force in the self-assembly of molecules containing this compound. The primary amine (-NH2) groups are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of extensive intermolecular networks. These directed interactions are crucial for creating stable, ordered structures.

In the case of the closely related benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, where the amine is replaced by an amide group, extensive research has shown that a network of three-fold intermolecular hydrogen bonds is responsible for the formation of one-dimensional, helical supramolecular polymers. rsc.orgtue.nl The amide groups form a highly stable, cooperative array of hydrogen bonds that drive the stacking of the BTA molecules. researchgate.net While the amine groups of this compound form different hydrogen bonding patterns than amides, their ability to create strong, directional intermolecular links is similarly central to its self-assembly and gelation properties. For instance, derivatives where diaminotriazinyl (DAT) groups, which are strong hydrogen bonders, are attached to a 1,3,5-substituted phenyl core produce robust networks where each molecule is linked to its neighbors by numerous hydrogen bonds. figshare.comnih.gov

The aromatic benzene (B151609) core of the molecule facilitates π–π stacking interactions, which work in concert with hydrogen bonding to stabilize the supramolecular assemblies. These interactions occur when the electron-rich π-orbitals of adjacent benzene rings overlap, creating an attractive force.

The C3-symmetry of this compound is a critical design feature that guides the self-assembly process. The trigonal arrangement of the three aminomethyl groups pre-organizes the molecule for forming highly ordered, often hexagonal, superstructures. This symmetrical presentation of interaction sites promotes predictable and well-defined packing.

This principle has been demonstrated in various C3-symmetric molecules based on the 1,3,5-trisubstituted benzene scaffold. For example, derivatives designed to favor specific conformations can direct hydrogen bonding out of the plane of the core, leading to predictable three-dimensional networks. researchgate.netfigshare.com This topological guidance can favor the formation of open networks with significant volume available for guest inclusion. figshare.com In some cases, the self-assembly of C3-symmetric molecules can lead to symmetry breaking, where achiral molecules form helical aggregates that then bundle into optically active higher-order structures. nih.govtue.nl

Low Molecular Weight Gelators (LMWGs) Derived from this compound

This compound serves as a foundational scaffold for creating low molecular weight gelators (LMWGs)—small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. sigmaaldrich.com

The ability of a derivative of this compound to act as an LMWG depends critically on its molecular structure, which can be modified to tune the resulting gel's properties. A key principle is achieving a delicate balance between insolubility (which encourages aggregation) and solubility (which keeps the molecules dispersed).

The primary amine groups of the parent compound are essential for the hydrogen bonding that drives gelation. Simple modifications can have drastic effects; for example, converting the primary amines to tertiary amines by adding methyl or ethyl groups introduces steric bulk that disrupts the required hydrogen-bond networks, rendering these derivatives ineffective as LMWGs.

Extensive research on the closely related BTA platform demonstrates how systematic chemical modifications can tune gel properties. By altering the hydrophobic side chains attached to the amide groups, researchers can control the viscoelasticity and stress-relaxation of the resulting hydrogels over several orders of magnitude. This highlights a powerful design principle: subtle changes in molecular structure can be used to precisely control macroscopic material properties.

Below is a table summarizing the design principles for gelation based on the benzene-1,3,5-triyl scaffold.

Structural Feature Modification Effect on Self-Assembly/Gelation Reference
Core Functional GroupPrimary Amine (-NH2)Forms stable gels via H-bonding and π-π stacking.
Core Functional GroupAmide (-CONH-R)Preserves gelation; allows for extensive tuning via the R-group. rsc.org
Amine SubstitutionAlkylation (e.g., -N(CH3)2)Disrupts H-bond networks, inhibiting gelation.
Peripheral Groups (on BTA)Increasing hydrophobic chain lengthCan enhance stability of the assembly. nih.gov
Peripheral Groups (on BTA)Introduction of chiral centersInfluences the helical nature and stability of the assembled fibers. tue.nlrsc.org

A significant goal in materials science is the creation of "smart" gels that undergo a reversible gel-to-sol transition in response to external stimuli such as pH, light, or chemical analytes. rsc.orgnih.gov While this compound itself forms stable gels, its derivatives, particularly BTAs, have been extensively developed into sophisticated stimuli-responsive systems. These systems demonstrate the potential of the C3-symmetric scaffold.

For example, BTA-based gelators have been designed to respond to:

Light: By incorporating photo-responsive moieties like azobenzene (B91143) into the molecular structure, the self-assembly and disassembly of the gel network can be controlled with specific wavelengths of light. This allows for the remote-controlled actuation of materials. nih.govnsysu.edu.tw

pH: The introduction of acidic or basic groups into the gelator molecule can make the gelation process sensitive to changes in pH. nih.gov

Chemicals: Chemo-responsive gels have been developed where the gel-sol transition is triggered by a specific chemical reaction or the binding of an ion or neutral molecule. rsc.org

These examples from BTA systems illustrate the versatility of the benzene-1,3,5-triyl core as a platform for designing advanced, functional materials. The principles of incorporating responsive units into the molecular structure could foreseeably be applied to derivatives of this compound to create novel smart gels.

Host-Guest Chemistry and Molecular Cage Formation

The C3 symmetry of this compound is exploited in the synthesis of shape-persistent organic cages. These hollow, nanometer-sized structures can encapsulate guest molecules, leading to applications in separation, storage, and catalysis.

The synthesis of these complex cage structures is often achieved through dynamic covalent chemistry (DCC). nih.gov DCC utilizes reversible chemical reactions, allowing for an "error-checking" or self-correction mechanism. rsc.org If a non-target, kinetically favored structure forms, the reversible bonds can break and reform, eventually leading to the most thermodynamically stable product, which is often the desired, highly symmetric cage. rsc.orgnih.gov

Imine bond formation, the reaction between an amine and an aldehyde, is a cornerstone of DCC due to its reversibility under mild conditions. rsc.org This approach has been used to synthesize a variety of imine cages from triamine building blocks like this compound derivatives. nih.govacs.org While it is generally assumed that these syntheses are under thermodynamic control, some studies suggest that under certain conditions, kinetically controlled products may be favored. nih.gov

By reacting a C3-symmetric triamine, such as a derivative of this compound, with a C2-symmetric dialdehyde, [2+3] imine cages can be formed. nih.govacs.org Similarly, reacting a C3-symmetric triformylbenzene with a C2-symmetric diamine can lead to the assembly of truncated tetrahedral [4+4] imine cages. nih.gov The geometry, size, and functionality of the cage's cavity and windows can be precisely tuned by choosing appropriate building blocks. nih.govnih.gov

For example, a [2+3] imine cage was synthesized by reacting (2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine (B136862) with 5-(tert-butyl)isophthalaldehyde. The reaction, stirred in methanol (B129727) for two days at room temperature, resulted in the formation of the cage as a colorless solid. nih.govacs.org

Table 2: Synthesis of Representative [2+3] Imine Cages Examples of cage synthesis using dynamic imine chemistry.

Triamine Component Dialdehyde Component Solvent Yield Cage Type Reference
(2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine 5-(tert-butyl)isophthalaldehyde Methanol 70% [2+3] Cage nih.govacs.org
(2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine 5-(tert-butyl)isophthalaldehyde-d9 Methanol 53% Deuterated [2+3] Cage nih.govacs.org

Polymeric and Dendritic Architectures Utilizing Benzene 1,3,5 Triyltrimethanamine

Benzene-1,3,5-triyltrimethanamine as a Core for Dendrimer Synthesis

The symmetrical nature of this compound makes it an excellent starting point, or core, for the divergent synthesis of dendrimers. In this approach, successive layers of branching units, known as generations, are built outwards from the central core. The number of terminal groups thus increases exponentially with each generation, leading to well-defined, monodisperse macromolecules with a globular shape. researchgate.net The use of a 1,3,5-substituted benzene (B151609) ring as the core is a well-established strategy for creating these highly structured polymers. instras.com

Hyperbranched polymers (HBPs) are similar to dendrimers but are typically synthesized in a one-step polymerization process, which results in a more polydisperse product with a less perfect branching structure. Several synthetic methodologies can be employed to construct hyperbranched polymers and dendrimers using a benzene-1,3,5-triyl-based core.

Divergent Synthesis: This is a stepwise process fundamental to creating perfect dendrimers. Starting from the this compound core, a classic approach involves a two-step iterative cycle: a Michael addition of the amine groups to a monomer like methyl acrylate, followed by amidation of the resulting ester groups with a diamine. nih.gov This process doubles the number of terminal amino groups in each cycle, referred to as a new generation. nih.gov

Controlled Polymerization Techniques: To overcome the statistical nature of simple step-growth polycondensation, methods have been developed to better control the molecular weight and polydispersity of hyperbranched polymers. One such technique involves the slow addition of an ABx-type monomer to a highly reactive Bf core. instras.com Using a "clickable" B3 core, which is more reactive than the B-type functionality in the AB2 monomer, allows for precise control over the polymer's molecular weight and can lower the polydispersity index. researchgate.net

Coupling Reactions: Modern organic chemistry offers a variety of powerful coupling reactions that have been adapted for polymer synthesis. These include the Suzuki and Sonogashira coupling reactions, which form carbon-carbon bonds, and "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition, known for their high efficiency and selectivity. frontiersin.org These methods can be used to build complex branched structures from appropriately functionalized monomers.

Use of Precursor Cores: Sometimes, a precursor molecule is used to generate the desired core structure. For instance, 1,3,5-trihydroxybenzene can be converted to benzene-1,3,5-triyl trimethanesulfonate, which serves as a stable intermediate for the synthesis of dendrimers. nih.gov Similarly, achiral 1,3,5-benzenetricarbonyl moieties can act as the core for building chiral dendrimers by adding chiral building blocks in subsequent steps. instras.com

A key feature of dendrimers is their high density of terminal functional groups on the periphery. For dendrimers originating from a this compound core, these peripheral groups are primary amines, which are readily available for further modification. This functionalization is crucial for tailoring the dendrimer's properties for specific applications.

Selective Sulfonylation: A method for the controllable functionalization of oligoamines involves N,N-bis-sulfonylation with sulfonyl chlorides. By carefully selecting the reaction conditions (e.g., base, temperature, reaction time), each terminal amino group can be selectively mono- or bis-sulfonylated, allowing for precise control over the degree and nature of the functionalization. researchgate.net

Orthogonal Functionalization: Advanced synthetic strategies allow for the creation of hyperbranched polymers with orthogonally functionalizable groups at the core and the periphery. researchgate.net For example, a polymer can be designed with a "clickable" propargyl group at its core and different reactive groups (like allyl ethers) on the periphery. researchgate.net This allows for the selective modification of the core and the surface with different molecules, such as two different chromophores to study fluorescence resonance energy transfer (FRET). researchgate.net

Attachment of Functional Moieties: The peripheral amino groups can be reacted with a wide range of molecules to impart desired functions. Fluorescent dyes can be attached to visualize the polymers or their interactions. rsc.org The ability to attach specific ligands, catalysts, or solubilizing groups makes these dendrimers highly versatile platforms. researchgate.net

Supramolecular Helical Polymers and Helicates

Beyond covalently bonded dendrimers, derivatives of the 1,3,5-trisubstituted benzene scaffold, particularly benzene-1,3,5-tricarboxamides (BTAs), are renowned for their ability to self-assemble into long, helical supramolecular polymers. unistra.frrsc.org This assembly is driven by specific and directional non-covalent interactions, primarily threefold intermolecular hydrogen bonding. unistra.fr The principles observed in BTA systems provide a framework for understanding the potential of related amine-based structures.

Chirality, or "handedness," is a critical feature in biological systems and advanced materials. In supramolecular polymers, chirality can be introduced and amplified through several mechanisms.

Chiral Monomers: When chiral side chains are attached to the BTA core, they can bias the self-assembly process, leading to the preferential formation of a supramolecular polymer with a specific helical screw sense (either right-handed, P, or left-handed, M). unistra.frtue.nl

Majority-Rules Principle: In a mixture of two enantiomeric chiral monomers, the enantiomer present in excess will determine the dominant helical sense of the resulting copolymer. nih.gov

External Chiral Stimuli: Chirality can also be induced in a system of achiral polymers using an external chiral source, such as circularly polarized light (CPL). mdpi.com The differential absorption of left- or right-handed CPL can trigger reactions that lead to an enantiomeric excess of a particular structure, which then propagates through the polymer chain to induce a helical conformation. mdpi.com

Studies comparing N-centered BTAs (structurally analogous to this compound derivatives) with C-centered BTAs have found that while N-centered systems also form helical polymers, the amplification of chirality can be less pronounced. nih.gov

The design of molecules that can fold into helical structures relies on encoding specific, directional interactions into the monomer unit.

Core Symmetry and Hydrogen Bonding: The C3 symmetry of the benzene-1,3,5-triyl core is ideal for forming threefold intermolecular hydrogen bonds between the amide or amine groups of consecutive molecules in a stack. unistra.frrsc.org This interaction is the primary driving force for the one-dimensional self-assembly into rod-like structures.

Computational Analysis: Density functional theory (DFT) calculations have been used to analyze the self-assembly of these molecules. Such studies have revealed that the interaction energy between monomers in the supramolecular polymers of N-centered BTAs is lower than in their C-centered counterparts. nih.gov This is attributed to a higher energy penalty for rotation around the Ph-NH bond compared to the Ph-CO bond and to differences in dipole-dipole interactions, leading to weaker aggregation in the N-centered systems. nih.gov

Side Chain Engineering: The side chains attached to the core play a crucial role. They ensure solubility in the chosen solvent and their steric bulk influences the packing of the monomers, which in turn affects the stability and structure of the helical assembly. unistra.fr

Supramolecular polymers are often dynamic systems, and the helical structures can undergo reorganization or interconversion in response to external stimuli. This responsiveness is a key feature for creating adaptive materials. In related BTA systems, polymorphism has been observed, where the same molecule can self-assemble into different structures such as one-dimensional fibers, membranes, or hollow nanotubes depending on the conditions. nih.gov

One study found that nanotubes formed by a specific BTA derivative undergo reversible, temperature-dependent dynamic reorganizations. nih.gov At elevated temperatures, increased molecular dynamics allow the system to anneal into well-ordered, elongated nanotubes. Upon cooling, this flexibility is lost, and the assemblies become "frozen" into less-defined structures. nih.gov This demonstrates that the helical assemblies are not necessarily static and can interconvert between different mesoscopic forms, highlighting a trade-off between structural perfection and dynamic responsiveness.

Interactions with Biological Macromolecules and Bio Inspired Research Applications

Applications in Protein Chemistry and Stabilization

The trifunctional nature of benzene-1,3,5-triyltrimethanamine makes it a molecule of interest for applications in protein chemistry, particularly in the stabilization of protein structures and the targeted modification of proteins. The ability to introduce multiple linkages or functionalities in a spatially defined manner is a key advantage offered by this scaffold.

The strategic introduction of covalent cross-links within a single protein domain can significantly enhance its structural stability. While direct applications of this compound as a cross-linking agent are not extensively documented in readily available literature, its structure is analogous to trifunctional linkers that are employed for such purposes. elifesciences.orgnih.gov The three reactive amine groups can be functionalized to react with specific amino acid side chains, such as lysine or cysteine, thereby creating a network of covalent bonds that can rigidify the protein structure.

The concept of using C3-symmetric ligands is particularly relevant for stabilizing homotrimeric proteins, where the ligand's symmetry can complement the protein's quaternary structure, leading to optimized interactions. researchgate.netnih.govnih.gov By designing derivatives of this compound with appropriate reactive groups and spacer lengths, it is theoretically possible to create intramolecular cross-links that enhance thermal and chemical stability.

Table 1: Potential Reactive Groups for Protein Cross-linking using a this compound Scaffold

Reactive Group Attached to ScaffoldTarget Amino Acid ResidueResulting Covalent Bond
N-Hydroxysuccinimide (NHS) esterLysine (primary amine)Amide bond
MaleimideCysteine (thiol)Thioether bond
IsothiocyanateLysine (primary amine)Thiourea bond
AldehydeLysine (primary amine)Schiff base (reducible to a stable amine)

This table illustrates potential derivatization strategies for creating protein cross-linkers based on the this compound core.

The this compound scaffold can be derivatized to carry a variety of functional molecules for targeted protein modification. The three primary amines serve as handles for the attachment of reporter molecules (e.g., fluorophores), affinity tags, or therapeutic agents. This multivalent approach can enhance the avidity of the conjugate for its target protein.

Research into three-component protein modification strategies highlights the utility of bifunctional and trifunctional linkers in creating complex bioconjugates. nih.gov While these studies may not specifically use this compound, the principles of multivalency and spatial organization are directly applicable. For instance, a derivative of this compound could be synthesized to carry two different reactive groups, allowing for the sequential or orthogonal labeling of a protein with multiple probes.

Recognition of Nucleic Acid Structures

The C3 symmetry of this compound and its derivatives is particularly well-suited for the recognition of specific non-canonical nucleic acid structures, such as three-way junctions (3WJs). These structures are of biological importance as they are intermediates in DNA replication and repair.

Research has demonstrated that molecules with a C3-symmetric core can selectively bind to and stabilize DNA three-way junctions. In one study, a 1,3,5-tristyrylbenzene core, which shares the C3 symmetry of this compound, was functionalized with three AT-Hook peptides. This trivalent ligand showed cooperative and sequence-selective recognition of A/T-rich duplex DNA branches of a 3WJ. The simultaneous interaction of the three peptide arms with the three arms of the DNA junction leads to a high degree of affinity and selectivity.

The binding mechanism involves the insertion of the peptide arms into the minor grooves of the DNA duplexes that form the junction. The C3-symmetric scaffold pre-organizes the binding moieties in a way that is complementary to the geometry of the 3WJ, leading to a strong and specific interaction. This principle of shape complementarity is a key factor in the design of ligands for targeting non-B DNA structures.

Table 2: Comparison of Scaffolds for DNA Three-Way Junction Recognition

ScaffoldFunctional GroupsKey Interaction Feature
1,3,5-TristyrylbenzeneThree AT-Hook peptidesC3 symmetry matching the 3WJ geometry, multivalent binding
This compound (hypothetical)Three DNA-binding moieties (e.g., intercalators, groove binders)C3 symmetry, potential for multivalent interactions

This table provides a comparative overview of a known scaffold for DNA 3WJ recognition and the potential application of the this compound scaffold.

Chirality plays a crucial role in the interaction between small molecules and chiral macromolecules like DNA. The introduction of chiral centers into a C3-symmetric scaffold can lead to enantioselective recognition of nucleic acid structures. While research directly investigating chiral derivatives of this compound for nucleic acid recognition is limited, studies on the closely related benzene-1,3,5-tricarboxamides (BTAs) provide valuable insights.

Chiral BTA derivatives have been synthesized and their self-assembly into helical supramolecular polymers has been studied. tue.nl This demonstrates that the introduction of chirality into a C3-symmetric benzene-based core can effectively control the supramolecular chirality of the resulting assemblies. This principle can be extended to the design of chiral ligands for nucleic acids, where the chirality of the ligand can influence its binding affinity and selectivity for different DNA or RNA structures, including chiral junctions or G-quadruplexes. The enantiomeric recognition of chiral molecules by C3-symmetric receptors has been demonstrated, highlighting the potential for developing highly specific nucleic acid binding agents. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzene-1,3,5-triyltrimethanamine. Due to the molecule's high degree of symmetry, its ¹H and ¹³C NMR spectra are characteristically simple, offering unambiguous confirmation of its structure.

In ¹H NMR spectroscopy, the chemical environment of the hydrogen atoms dictates their resonance frequency. For this compound, two distinct signals are typically observed. The protons of the three equivalent aminomethyl (-CH₂NH₂) groups appear as a singlet, as do the three equivalent aromatic protons on the benzene (B151609) ring. The integration of these signals, representing the relative number of protons, will be in a 2:1 ratio, corresponding to the six methylene (B1212753) protons and three aromatic protons, respectively. For instance, in its trihydrochloride salt form, a singlet at approximately 8.65 ppm corresponding to the 9 protons of the amine groups has been reported.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Similar to the proton NMR, the symmetry of this compound results in a simplified spectrum. Typically, a signal for the methylene carbons and distinct signals for the substituted and unsubstituted carbons of the benzene ring are observed. A reported ¹³C NMR spectrum for the trihydrochloride salt shows a signal at 42.06 ppm. The specific chemical shifts can vary slightly depending on the solvent and whether the free base or a salt form is being analyzed.

For comparison, the related symmetrical molecule, 1,3,5-trimethylbenzene (mesitylene), also displays a simple NMR spectrum with two distinct proton signals and three distinct carbon signals due to its symmetry. docbrown.infodocbrown.info This analogy highlights how molecular symmetry simplifies spectral interpretation.

Table 1: Representative NMR Data for this compound Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~8.65Singlet-NH₃⁺ (in trihydrochloride salt)
¹³C~42.06--CH₂- (in trihydrochloride salt)

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for this compound, often resulting in the observation of the protonated molecule [M+H]⁺ or adducts with other ions present in the sample, such as sodium [M+Na]⁺. For this compound (molecular weight approximately 165.24 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 166.25. A reported ESI-MS analysis of the trihydrochloride salt showed a sodium adduct ion [M+Na]⁺ at m/z 188.1158. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

Other mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), can also be utilized, particularly when analyzing derivatives or polymers of this compound. tue.nl

X-ray Diffraction (XRD) for Solid-State Structure and Packing Analysis

X-ray diffraction (XRD) techniques are paramount for determining the three-dimensional arrangement of atoms and molecules in the solid state. This information is critical for understanding the physical properties of this compound and its derivatives.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample of this compound. The technique involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. It can be used to identify the compound, assess its purity, and determine the unit cell parameters. For example, PXRD has been used to characterize related organic materials like 2,4,6-triamino-1,3,5-triazine (melamine), confirming its crystal system and unit cell dimensions. researchgate.net

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information, revealing the precise positions of atoms within the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. By growing a suitable single crystal of this compound or one of its derivatives, its exact molecular conformation and crystal packing can be determined. For instance, single-crystal X-ray diffraction studies on a related compound, benzene-1,3,5-triyltris((4-chlorophenyl)methanone), have provided detailed insights into its solid-state structure, including the role of halogen bonding. mdpi.com Similarly, the crystal structure of 1,3,5-triacetylbenzene (B188989) has been determined using this method. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The benzene ring contains a π-electron system that absorbs UV light, leading to electronic excitations. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophore.

The position and intensity of the absorption bands can be influenced by the substituents on the benzene ring and the solvent used. This technique is also valuable for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Therefore, UV-Vis spectroscopy can be used to determine the concentration of this compound in a solution, provided a calibration curve is established. Studies on related aromatic compounds often utilize UV-Vis spectroscopy to characterize their electronic properties. escholarship.org

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound itself is an achiral molecule due to its high degree of symmetry and therefore would not exhibit a CD or ECD signal. However, if this molecule is incorporated into a larger, chiral supramolecular assembly or if chiral substituents are attached to the amine groups, the resulting system could become chiral and thus amenable to analysis by CD and ECD spectroscopy. These techniques could then provide valuable information about the stereochemistry and conformation of the chiral derivative.

Microscopic Techniques for Morphological and Nanostructure Analysis

Microscopic techniques are indispensable for visualizing the surface topography and internal structure of materials at the micro and nanoscale. For materials incorporating this compound, such as polymers and self-assembled structures, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are particularly insightful.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of a material with high resolution. It provides information on morphology, topography, and composition. In the context of materials derived from this compound, SEM is instrumental in characterizing the structure of covalent organic frameworks (COFs) and other polymers.

While direct SEM studies on this compound are not extensively documented in publicly available literature, the analysis of analogous systems provides a clear indication of the utility of this technique. For example, the modification of the peripheral groups of a C3-symmetric core can significantly influence the resulting morphology, which can be directly observed by SEM.

Table 1: Illustrative SEM Analysis of a C3-Symmetric Benzene-1,3,5-tricarboxamide (B1221032) (BTA) Derivative

ParameterObservationImplication
Morphology Formation of fibrous and lamellar superstructures in organogel networks.The self-assembly is driven by intermolecular hydrogen bonds, leading to well-defined hierarchical structures.
Solvent Effect The morphology of the self-assembled structures is dependent on the solvent composition.Tuning the solvent allows for control over the nanostructure of the resulting material.
Photo-responsiveness Conformational changes in photoresponsive moieties attached to the BTA core, observed as changes in the film's shape.The material can be used in the fabrication of remote-controllable actuating and rewritable films.

This table is illustrative and based on findings from a study on a benzene-1,3,5-tricarboxamide derivative, a structurally related compound, to demonstrate the application of SEM.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanometer scale. Unlike SEM, AFM can be performed in air or liquid, making it suitable for studying biological samples and dynamic processes. For materials based on this compound, AFM is particularly useful for visualizing self-assembled monolayers and the fine details of polymeric nanostructures.

In studies of related benzene-1,3,5-tricarboxamide (BTA) systems, AFM has been employed to reveal the formation of one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. rsc.org These studies demonstrate that the persistence length and the helical nature of such supramolecular polymers can be characterized by AFM imaging. The high resolution of AFM allows for the direct visualization of individual polymer chains and their organization into larger bundles or networks.

The insights gained from AFM are crucial for applications in nanotechnology and biomedical fields, where the precise control over the nanostructure is paramount. For example, the surface roughness and feature sizes of thin films prepared from this compound-containing polymers can be accurately quantified using AFM, which in turn correlates with the material's optical and electronic properties.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as powerful tools to complement experimental studies by providing a detailed, atomistic understanding of molecular structures, interactions, and properties. For this compound and its derivatives, these approaches are invaluable for predicting and understanding their behavior in various chemical environments.

The self-assembly and material-forming properties of this compound are largely governed by non-covalent interactions, such as hydrogen bonding and π-π stacking. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating the nature and strength of these interactions.

DFT calculations can be used to determine the optimized geometries and interaction energies of dimers and larger oligomers of this compound. These calculations can reveal the preferred modes of hydrogen bonding between the amine groups and the role of the benzene core in π-π stacking. For instance, studies on the analogous benzene-1,3,5-tricarboxamide (BTA) system have shown that DFT calculations can accurately predict the stability of different hydrogen-bonding patterns and their influence on the helical arrangement of the supramolecular polymers.

MD simulations, on the other hand, can provide insights into the dynamic aspects of self-assembly in solution. By simulating the behavior of a large number of molecules over time, MD can predict the formation of aggregates, their morphology, and their stability in different solvents. These simulations are crucial for understanding the kinetic and thermodynamic factors that govern the formation of gels and other supramolecular structures.

Table 2: Representative Computational Findings on Non-Covalent Interactions in Benzene-1,3,5-Tricarboxamide (BTA) Systems

Computational MethodFindingSignificance
Density Functional Theory (DFT) Calculation of interaction energies for different dimeric arrangements.Identifies the most stable hydrogen-bonding and stacking configurations that drive self-assembly.
Molecular Dynamics (MD) Simulation of the self-assembly process in various solvents.Predicts the formation and morphology of supramolecular polymers and gels.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize non-covalent bonds.Provides a quantitative measure of the strength and nature of hydrogen bonds and other weak interactions.

This table presents findings from computational studies on benzene-1,3,5-tricarboxamides (BTAs), which are structurally analogous to this compound and serve to illustrate the application of these computational methods.

A key goal of materials science is to establish clear relationships between the molecular structure of a compound and the macroscopic properties of the resulting material. Computational modeling plays a pivotal role in bridging this gap for materials derived from this compound.

By systematically modifying the chemical structure of the molecule in silico (e.g., by adding substituents to the benzene ring or modifying the amine groups), it is possible to predict how these changes will affect material properties such as thermal stability, mechanical strength, and electronic conductivity. For example, steric hindrance introduced by bulky substituents can be computationally shown to disrupt the hydrogen-bonding network, thereby affecting the gelation ability of the compound.

Quantitative Structure-Property Relationship (QSPR) models can be developed based on computational descriptors to predict the properties of new, unsynthesized derivatives. These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, volume, electronic properties) with observed experimental properties. While specific QSPR studies on this compound are not widely reported, the principles are applicable and have been successfully used for other classes of organic materials.

The integration of computational predictions with experimental validation accelerates the design and discovery of new materials with tailored functionalities based on the versatile this compound scaffold.

Comparative Analysis with Structurally Analogous Compounds

Impact of Substituent Modification on Molecular Properties and Reactivity

The nature of the substituents on a benzene (B151609) ring fundamentally governs its reactivity, particularly in electrophilic aromatic substitution reactions. vedantu.comresearchgate.net Substituents are broadly classified as either activating or deactivating groups based on their ability to donate or withdraw electron density from the aromatic ring. scribd.comlibretexts.org

Activating groups increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles. vedantu.com These groups, such as the aminomethyl (-CH₂NH₂) groups of benzene-1,3,5-triyltrimethanamine, are electron-donating. The aminomethyl group acts as an activator primarily through the inductive effect of the alkyl spacer and, to a lesser extent, potential resonance involving the nitrogen's lone pair, although this is less direct than with a directly attached amino group. Other activating groups include hydroxyl (-OH), amino (-NH₂), and alkyl (-R) groups, which generally direct incoming electrophiles to the ortho and para positions. scribd.comlibretexts.org

Conversely, deactivating groups withdraw electron density from the ring, making it less reactive. vedantu.com These are typically electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., in carboxamides). scribd.comlibretexts.org For instance, if the aminomethyl groups of this compound were replaced with carboxamide groups to form benzene-1,3,5-tricarboxamide (B1221032) (BTA), the reactivity of the benzene ring towards electrophilic substitution would decrease significantly. These deactivating groups generally direct incoming substituents to the meta position. scribd.com

The following table summarizes the effects of different substituents on the reactivity of the benzene ring.

Structure-Property Relationships in C₃-Symmetric Benzene Derivatives

In C₃-symmetric systems, the electronic properties are heavily influenced by the interplay between the central benzene core and the peripheral functional groups. When electron-donating groups (like -CH₂NH₂) and electron-withdrawing groups are combined in a C₃-symmetric framework, it can lead to unique electronic and optical properties. dntb.gov.ua For example, the synthesis of C₃-symmetric heterosuperbenzenes, where boron and nitrogen atoms are incorporated into a large aromatic system, demonstrates how such structural control can modulate the electronic bandgap, a key property for semiconductor materials. rsc.org

The structure of C₃-symmetric derivatives also dictates the properties of polymers derived from them. For example, porous organic polymers synthesized from C₃-symmetric precursors can exhibit high thermal stability, permanent porosity, and large surface areas. researchgate.net The rigidity and nature of the functional groups are critical. Polymers made with aromatic diamines tend to have higher surface areas than those made with flexible aliphatic chains, as the aromatic units enhance the rigidity of the polymer framework. researchgate.net

The table below compares different C₃-symmetric benzene derivatives and their associated properties.

Influence on Supramolecular Assembly and Coordination Behavior of Analogues

The C₃-symmetric arrangement of functional groups in this compound and its analogues is highly influential in directing non-covalent interactions for supramolecular assembly and for coordinating with metal ions.

Supramolecular Assembly: A prominent analogue, benzene-1,3,5-tricarboxamide (BTA), exemplifies the power of C₃ symmetry in self-assembly. BTA molecules can form one-dimensional, rod-like nanostructures stabilized by a network of threefold intermolecular hydrogen bonds. rsc.org This assembly process is highly cooperative. nih.gov The specific nature of the amide substituent can be tuned to control the assembly process in different solvents, including water, leading to structures like fibers, membranes, and even hollow nanotubes. nih.govtue.nl Comparing BTA with N-centred benzene-1,3,5-tricarboxamides (N-BTAs), where the connectivity of the amide bond is reversed, reveals that while both self-assemble, the interaction energy between N-BTA monomers is substantially lower, resulting in weaker aggregation. nih.gov this compound itself can form supramolecular gels, also driven by hydrogen bonding between the primary amine groups.

Coordination Behavior: The tripodal (three-armed) structure of these C₃-symmetric molecules makes them excellent ligands for metal ions. this compound can act as a tridentate ligand, binding to a metal center through the nitrogen atoms of its three aminomethyl arms. This symmetrical coordination can lead to the formation of stable metal complexes with potential applications in catalysis. Similarly, other C₃-symmetric tripodal ligands, such as those based on phosphine (B1218219) or amido groups, have been synthesized and studied. researchgate.netresearchgate.net The structural flexibility of these ligands allows them to stabilize various metal ions and tune their reactivity. For example, C₃-chiral tripodal amido ligands have been used to create titanium and zirconium complexes for potential use in catalysis. researchgate.net The well-defined C₃-symmetric coordination can also lead to unusual reactivity and the formation of stable metalloradicals. researchgate.net

The following table provides a comparative overview of the assembly and coordination characteristics of different analogues.

Emerging Research Frontiers and Future Directions

Exploration of Novel Applications in Advanced Functional Materials

The trifunctional nature of benzene-1,3,5-triyltrimethanamine makes it an ideal candidate for creating a variety of advanced functional materials. Its ability to act as a core or a linker molecule has been exploited in the synthesis of dendrimers, polymers, and porous frameworks.

Dendrimers and Hyperbranched Polymers: this compound serves as a foundational core for the synthesis of dendrimers and other hyperbranched polymers. These tree-like macromolecules are built in a stepwise fashion, with each generation of monomers branching out from the central amine core. This precise, layer-by-layer growth allows for the creation of polymers with well-defined structures and a high density of functional groups on their periphery. Research has shown that dendrimers synthesized using this triamine core exhibit improved solubility and bioactivity compared to their linear counterparts, making them promising for applications in drug delivery and nanotechnology.

Polymer Networks and Coatings: In polymer chemistry, this compound is utilized as a cross-linking agent. Its three amine groups can react with other monomers, such as epoxides, to form highly cross-linked thermosetting resins. This cross-linking enhances the thermal stability and mechanical properties of the resulting polymer, making it suitable for use in high-performance coatings and advanced composite materials.

Porous Organic Frameworks: The rigid and symmetric geometry of this compound makes it an excellent building block for crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). In these materials, the triamine acts as a triangular node, connecting to other organic linkers or metal clusters to form extended, porous networks. These frameworks are being investigated for applications in gas storage and separation, thanks to their high surface area and tunable pore sizes. alfa-chemistry.commdpi.comresearchgate.net For instance, derivatives of this amine have been used to construct MOFs with significant CO2 adsorption capacity. mdpi.com

Material TypeRole of this compoundKey PropertiesPotential Applications
DendrimersCore MoleculeDefined structure, high functionalityDrug delivery, nanotechnology
Epoxy ResinsCross-linking AgentEnhanced thermal and mechanical stabilityCoatings, composites
Covalent/Metal-Organic Frameworks (COFs/MOFs)Trigonal Linker/NodeHigh porosity, large surface areaGas storage, separation, catalysis alfa-chemistry.commdpi.com

Development of Next-Generation Catalytic Systems

The three primary amine groups of this compound are excellent ligands for coordinating with a wide range of metal ions. This property is being leveraged to develop novel catalytic systems with enhanced activity and selectivity.

Homogeneous Catalysis: The triamine can form stable complexes with various transition metals, such as palladium, copper, and zinc. These metal complexes can act as homogeneous catalysts in a variety of organic transformations. For example, metalloporphyrins, which are synthetic mimics of biological systems like cytochrome P-450, have been used as catalysts in oxidation reactions. researchgate.net The tripodal nature of the ligand can enforce specific geometries around the metal center, influencing the catalyst's reactivity and selectivity.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and reuse associated with homogeneous systems, researchers are immobilizing these metal complexes onto solid supports. Dendrimers based on triazine cores, for example, can be used to encapsulate and stabilize metal nanoparticles, creating highly active and recyclable heterogeneous catalysts. mdpi.com These have shown promise in reactions like C-S cross-coupling and hydrogenation. mdpi.com Furthermore, when incorporated into MOFs, the metal-coordinated triamine units can create well-defined catalytic sites within the porous framework, enabling shape-selective catalysis. mdpi.comresearchgate.net

Catalyst TypeMetal Ion ExampleReaction TypeKey Advantage
Homogeneous Metal ComplexPalladium (Pd)Cross-coupling reactions mdpi.comHigh activity and selectivity
Dendrimer-encapsulated NanoparticlesPalladium (Pd)Hydrogenation, C-S coupling mdpi.comRecyclability and stability
Metal-Organic Framework (MOF)Copper (Cu), Zinc (Zn)Oxidation, Gas separation mdpi.comnih.govShape selectivity, high surface area

Innovations in Theranostic and Bio-hybrid Material Science

The intersection of nanotechnology and medicine has opened up new avenues for this compound in the development of theranostic agents (which combine therapeutic and diagnostic functions) and bio-hybrid materials.

Drug and Gene Delivery: As a core for dendrimers, this compound is instrumental in creating nanocarriers for drug and gene delivery. The highly branched structure allows for the encapsulation of therapeutic molecules within the dendrimer's interior, while the surface can be functionalized with targeting ligands to direct the carrier to specific cells or tissues. This approach can enhance the efficacy of drugs while minimizing side effects.

Molecular Probes and Sensors: The ability of this compound to bind to biomolecules and metal ions makes it a valuable component in the design of molecular probes and sensors. For instance, derivatives have been explored for their ability to interact with DNA. Specifically, certain compounds based on this scaffold have been investigated for their potential to stabilize parasitic telomeric G-quadruplexes, a novel target for antimalarial drugs. mdpi.com This interaction can be coupled with a fluorescent reporter to signal the binding event, forming the basis of a diagnostic sensor.

Bio-hybrid Materials: Researchers are creating bio-hybrid materials by combining this compound-based structures with biological entities. For example, supramolecular polymers formed from benzene-1,3,5-tricarboxamides (a related class of compounds) can mimic the fibrous structures found in nature. rsc.orgrsc.org By incorporating functional monomers based on the triamine structure, it is possible to create materials that can interact with cells and tissues in a controlled manner, with potential applications in tissue engineering and regenerative medicine.

Integration of Sustainable Synthesis and Green Chemistry Principles

As the applications of this compound expand, there is a growing emphasis on developing more sustainable and environmentally friendly methods for its synthesis.

Greener Synthetic Routes: Traditional synthesis methods for this triamine often involve multiple steps and the use of hazardous reagents. For instance, a common route involves the reduction of 1,3,5-tricyanobenzene, which can be achieved using catalysts like Raney nickel under high pressure. prepchem.com Another method is the Staudinger reduction of 1,3,5-tris(azidomethyl)benzene, which uses triphenylphosphine (B44618). Researchers are exploring greener alternatives to these methods. For example, the use of microwave irradiation has been shown to be an efficient and green procedure for the synthesis of related triazine compounds, often leading to higher yields in shorter reaction times and under solvent-free conditions. chim.it

Atom Economy and Waste Reduction: The principles of green chemistry prioritize atom economy (maximizing the incorporation of all materials used in the process into the final product) and the reduction of waste. Catalytic routes are generally preferred over stoichiometric ones for this reason. The direct amination of aryl halides with ammonia (B1221849) is another area of research that could lead to more atom-economical syntheses. dtic.mil While liquid ammonia can be challenging to handle, it is considered a "green" solvent as it is abundant, inexpensive, and easily removed. dtic.mil

Safer Solvents and Reagents: A key goal of green chemistry is to minimize or eliminate the use of hazardous substances. This includes replacing toxic solvents like dimethylformamide (DMF) with safer alternatives. dtic.mil Research into solvent-free reaction conditions, as demonstrated in the synthesis of some triazine derivatives, is a promising step in this direction. chim.it

Synthesis MethodStarting MaterialKey Reagents/ConditionsGreen Chemistry Consideration
Nitrile Reduction1,3,5-TricyanobenzeneRaney Nickel, H2 pressure prepchem.comHigh pressure, catalyst handling
Staudinger Reduction1,3,5-Tris(azidomethyl)benzeneTriphenylphosphine Generates triphenylphosphine oxide as waste
Direct Amination1,3,5-Tris(bromomethyl)benzene (B90972)Ammonia Potentially more atom-economical
Microwave-assisted SynthesisAromatic NitrilesYttrium salts, solvent-free chim.itEnergy efficiency, reduced solvent use

Q & A

Q. What are the optimal synthetic routes for benzene-1,3,5-triyltrimethanamine, and how is purity confirmed?

A high-yield (95%) synthesis involves dissolving 1,3,5-tris(azidomethyl)benzene in THF/water, followed by reaction with triphenylphosphine (55.5 mmol) under stirring for 15 hours. The amine hydrochloride is precipitated using HCl, washed with DCM, and characterized via 1H^1H NMR (δ 8.65 ppm, s, 9H), 13C^{13}C NMR (δ 42.06 ppm), and ESI-MS ([M + Na]+^+: 188.1158). Purity is confirmed via TLC and recrystallization .

Q. What solvents and storage conditions are recommended for handling this compound?

The compound is soluble in DCM, DMF, and DMSO. For stability, store at 2–8°C in a sealed container under inert gas. Prolonged exposure to moisture or air may degrade the amine functionality, necessitating periodic NMR validation of structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H^1H/13C^{13}C NMR : To confirm substitution patterns (e.g., δ 7.66 ppm for aromatic protons in DMSO-d6_6) .
  • ESI-MS : For molecular ion verification (e.g., [M + Na]+^+).
  • PXRD : To analyze crystallinity in supramolecular assemblies .

Advanced Research Questions

Q. How can this compound be functionalized for supramolecular applications?

The amine groups serve as anchors for post-synthetic modifications. For example, reacting with 4-(ethoxycarbonyl)benzoyl chloride yields a tripodal amide (N-BTA), which self-assembles into fluorescent cages for picric acid detection (limit: 0.1 ppm) via π\pi-π\pi interactions. Rheology and SEM confirm gelation properties .

Q. What role does this compound play in anion recognition systems?

Its derivatives act as dual-binding hosts. A 2009 study demonstrated that tripodal amides template fluoride-water clusters (F2 _2(H2 _2O)62_6^{2-}) into dimeric capsules via hydrogen bonding, validated by single-crystal XRD and 1H^1H NMR titration (Ka_a: 104^4 M1^{-1}) .

Q. How does the compound’s stability vary under thermal or acidic conditions?

Thermal gravimetric analysis (TGA) of analogous coordination polymers (e.g., Cu3 _3(TMA)2 _2) shows stability up to 240°C. However, the free amine degrades above 150°C, necessitating inert-atmosphere handling for high-temperature applications. Acidic conditions protonate the amines, altering solubility and reactivity .

Methodological Considerations

Q. What precautions are required when handling this compound?

  • Hazards : Skin irritation (H315), eye damage (H318), respiratory sensitization (H335).
  • First Aid : Flush eyes/skin with water for 15 minutes; inhale fresh air. Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with 5% sodium bicarbonate .

Q. How can researchers resolve contradictions in reported reactivity data?

For example, discrepancies in anion-binding affinities may arise from solvent polarity (DMSO vs. MeCN) or counterion effects. Control experiments with standardized conditions (e.g., 298 K, 0.1 M TBAPF6_6) and DFT calculations can clarify mechanistic insights .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.